- Synthesis of Modified Lignin as an Antiplasticizer for Strengthening Poly(vinyl alcohol)-Lignin Interactions toward Quality Gel-Spun Fibers, ACS Applied Polymer Materials, 2022, 4(3), 1595-1607

Cas no 90-80-2 (D-(+)-Glucono-1,5-lactone)

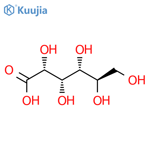

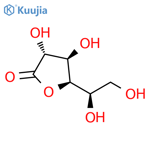

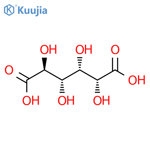

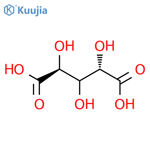

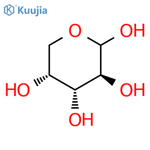

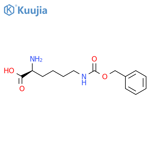

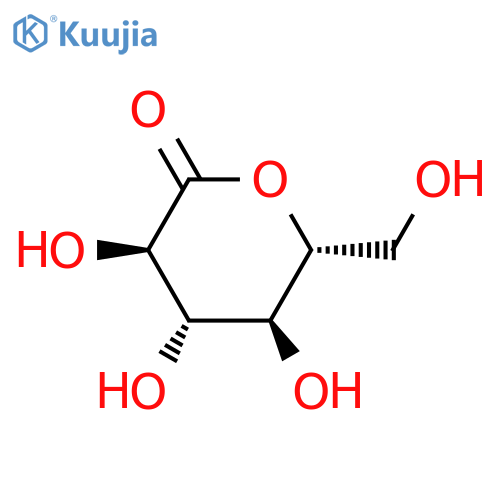

D-(+)-Glucono-1,5-lactone structure

Nombre del producto:D-(+)-Glucono-1,5-lactone

Número CAS:90-80-2

MF:C6H10O6

Megavatios:178.140002727509

MDL:MFCD00006647

CID:34574

PubChem ID:7027

D-(+)-Glucono-1,5-lactone Propiedades químicas y físicas

Nombre e identificación

-

- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one

- D(+)-DEXTRONIC ACID DELTA-LACTONE

- DELTA-GLUCONOLACTONE

- DELTA-GLUCURONOLACTONE

- D(+)-GLUCONIC ACID DELTA-LACTONE

- D-GLUCONIC ACID DELTA-LACTONE

- D-GLUCONIC ACID-D-LACTONE

- D-GLUCONIC ACID LACTONE

- D-GLUCONLACTONE

- D-(+)-GLUCONO-1,5-LACTONE

- D-GLUCONO-1,5-LACTONE

- D-(+)-GLUCONO-DELTA-LACTONE

- D-GLUCONO DELTA-LACTONE

- D-GLUCONO-D-LACTONE

- GDL

- GLUCONIC ACID, ANHYDRIDE

- GLUCONIC ACID DELTA-LACTONE

- GLUCONIC ACID D-LACTONE, D-(+)-

- GLUCONIC ANHYDRIDE

- GLUCONIC-D-LACTONE

- D-(+)-Gluconic acid δ-lactone

- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-one

- D-Glucono-1,5-lactone See G413300

- D-Glucono-1,5-lactone See G417475

- GLUCONIC ACID d-LACTONE, D-(+)-(RG)

- δ-Gluconolactone

- Glucolactone

- Glucurolactone

- D-(+)-Dextronic acid δ-lactone

- Glucono delta-lactone

- Gluconic Acid δ-Lactone

- 1,5-Gluconolactone

- D-Aldonolactone

- D-Glucono-delta-lactone

- Gluconic acid lactone

- Gluconic lactone

- ,D-(+)-Gluconic acid δ-lactone

- Gluconic Acid Anhydride

- gluconolactone

- D-Gluconolactone

- 1,5-D-Gluconolactone

- Glucono delta lactone

- Gluconic delta-lactone

- delta-D-Gluconolactone

- D-delta-Gluconolactone

- Deltagluconolactone

- D-Gluconic delta-lactone

- Glucarolactone

- D-Aldonolac

- Glucono-Delta -Lactone

- Gluconic acid lactone (6CI)

- Gluconic acid, lactone, D- (7CI)

- Gluconic acid, δ-lactone, D- (8CI)

- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one

- D-(+)-Glucono-δ-lactone

- D-(+)-Glucose δ-lactone

- D-Gluconic acid 1,5-lactone

- D-Glucono-δ-lactone

- E 575

- Fujiglucon

- Glucono-δ-lactone

- Lysactone

- Riken Lactone

- NSC-758238

- WQ29KQ9POT

- Gluconolactone [USP]

- DS-4779

- Glucono 1,5-lactone

- BDBM50366565

- GLUCONOLACTONE [HSDB]

- EINECS 202-016-5

- d-Gluconic acid .delta.-lactone

- NS00074107

- Q114174

- NSC 34393

- GLUCONOLACTONE [ORANGE BOOK]

- D-(+)-Gluconic acid delta-lactone, >=99.0%

- D-Gluconic acid-1,5-lactone

- 4253-68-3

- .delta.-Gluconolactone

- delta-Gluconic acid delta-lactone

- 3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-one

- delta-(+)-Gluconic acid-delta lactone

- AC-13150

- DTXCID406549

- NCGC00095002-01

- GLUCONOLACTONE [USP-RS]

- D-(+)-Gluconic acid delta-lactone

- INS-575

- CHEMBL1200829

- DTXSID0026549

- Gluconic acid, delta-lactone, D-

- NSC-34393

- delta-delta-Gluconolactone

- D-(+)-Gluconic acid d-lactone

- NCGC00344522-01

- GLUCONOLACTONE (USP-RS)

- GLUCONOLACTONE (II)

- glucono-1,5-lactone

- W-100325

- D-(+)-Gluconic acid

- EC 202-016-5

- GLUCONOLACTONE [II]

- d-gluconic acid d-lactone

- CS-M3768

- AI3-19578

- GLUCONOLACTONE [USP MONOGRAPH]

- delta-Gluconic acid 1,5-lactone

- Gluconolactone, meets USP testing specifications

- CHEBI:16217

- D-(+)-Gluconic acid delta-lactone, analytical standard

- delta-Glucono-1,5-lactone

- beta-Glucono-1,5-lactone

- RENACIDIN COMPONENT GLUCONOLACTONE

- GLUCONO DELTA-LACTONE [FCC]

- GLUCONOLACTONE [MI]

- Gluconate, lactone

- bmse000230

- GLUCONOLACTONE COMPONENT OF RENACIDIN

- GLUCONO-DELTA-LACTONE [VANDF]

- E575

- P19765

- 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one

- 90-80-2

- Glucono .delta. lactone

- GLUCONOLACTONE (USP MONOGRAPH)

- Tox21_111383_1

- (3S,4R,5R,6S)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-ONE; GLUCONOLACTONE

- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydropyran-2-one

- EN300-97037

- D-glucono1,5-lactone

- LGC

- 1335-57-5

- GLUCONO DELTA LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)

- E-575

- A88519CB-A562-4C9C-B925-0A6B1701F841

- CAS-90-80-2

- NCGC00257983-01

- DB04564

- gluconolactones

- D-(+)-Gluconic acid-delta lactone

- SCHEMBL15320

- Tox21_200429

- GLUCONOLACTONE [MART.]

- CHEBI:24267

- D-Gluconic acid-delta-lactone

- AKOS016843888

- delta gluconolactone

- D-Gluconic acid, .delta.-lactone

- GLUCONOLACTONE [WHO-DD]

- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one

- delta-Gluconic acid-1,5-lactone

- delta-Aldonolactone

- C00198

- Gluconolactone (USP)

- HSDB 488

- D-(+)-Dextronic acid delta-lactone

- delta-Gluconic delta-lactone

- delta-Gluconic acid-delta-lactone

- A-lactone

- G0039

- 1,2,3,4,5-Pentahydroxycaproic acid delta-lactone

- delta-Gluconic acid d-lactone

- D(+)-Gluconic acid gamma-lactone

- 135820-79-0

- UNII-WQ29KQ9POT

- Z1255427181

- D-threo-Aldono-1,5-lactone

- .delta.-D-Gluconolactone

- Gluconolactone, United States Pharmacopeia (USP) Reference Standard

- D04332

- INS NO.575

- GLUCONOLACTONE (MART.)

- Tox21_111383

- glucono-delta-lactone

- gluconic acid d-lactone

- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one (non-preferred name)

- delta-Gluconic acid lactone

- gamma-Gluconolactone

- 1,5-delta-Gluconolactone

- Glucono .delta.-lactone

- Glucono gamma-lactone

- MFCD00006647

- delta-(+)-Gluconic acid d-lactone

- NSC34393

- D-GLUCONIC ACID DELTA-LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)

- SMR001306715

- MLS002207105

- delta-Glucono-delta-lactone

- HY-I0301

- D-(+)-Glucono-1,5-lactone

-

- MDL: MFCD00006647

- Renchi: 1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1

- Clave inchi: PHOQVHQSTUBQQK-SQOUGZDYSA-N

- Sonrisas: C([C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O)O

- Brn: 83286

Atributos calculados

- Calidad precisa: 178.04800

- Masa isotópica única: 178.048

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 4

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 181

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 4

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Cuenta de receptores 3D funcionales: 5

- Rmsd heterogénea: 0.6

- Recuento de isómeros conformacionales Cid: 5

- Superficie del Polo topológico: 107

- Carga superficial: 0

- Recuento funcional de donantes 3D: 4

- Xlogp3: -2

- Recuento de anillos tridimensionales funcionales: 1

- Cuenta de enlace giratorio: 2

- Superficie del Polo topológico: 107

Propiedades experimentales

- Color / forma: White crystalline powder

- Denso: 0.6

- Punto de fusión: 160 °C (dec.) (lit.)

- Punto de ebullición: 446.4°C at 760 mmHg

- Punto de inflamación: 192.3±20.3 °C

- índice de refracción: 63.5 ° (C=10, H2O)

- PH: 3.6 (10g/l, H2O, 20℃)

- Disolución: 590g/l Hydrolysis

- Coeficiente de distribución del agua: 500G/L(20ºC)

- PSA: 107.22000

- Logp: -3.01320

- Punto de inflamación: 192.3 ℃

- Rotación específica: 65º(C=1,H2O)

- Sensibilidad: Sensitive to humidity; Sensitive to light

- Presión de vapor: 0.0±2.4 mmHg at 25°C

- Merck: 4457

- Disolución: Soluble in water, slowly hydrolyzed, slightly soluble in ethanol, insoluble in ether

D-(+)-Glucono-1,5-lactone Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 21-36/38-46-62-63

- Instrucciones de Seguridad: S24/25

- Código F de la marca fuka:21

- Rtecs:LZ5184000

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Términos de riesgo:R21

D-(+)-Glucono-1,5-lactone Datos Aduaneros

- Datos Aduaneros:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

D-(+)-Glucono-1,5-lactone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | G417475-2.5g |

D-Glucono-1,5-lactone |

90-80-2 | 2.5g |

$ 64.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GG880-100g |

D-(+)-Glucono-1,5-lactone |

90-80-2 | 99% | 100g |

¥65.0 | 2023-09-02 | |

| Omicron Biochemicals | GLC-112-1.0g |

D-glucono-1,5-lactone |

90-80-2 | 1.0g |

$130 | 2025-02-19 | ||

| Enamine | EN300-97037-25.0g |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

90-80-2 | 95.0% | 25.0g |

$35.0 | 2025-02-19 | |

| Enamine | EN300-97037-0.1g |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

90-80-2 | 95.0% | 0.1g |

$19.0 | 2025-02-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016941-2.5kg |

D-(+)-Glucono-1,5-lactone |

90-80-2 | 99% | 2.5kg |

¥396 | 2024-05-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016941-500g |

D-(+)-Glucono-1,5-lactone |

90-80-2 | 99% | 500g |

¥86 | 2024-05-21 | |

| TRC | G417475-50g |

D-Glucono-1,5-lactone |

90-80-2 | 50g |

$80.00 | 2023-05-18 | ||

| Alichem | A119001671-1000g |

(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one |

90-80-2 | 95% | 1000g |

$159.00 | 2023-08-31 | |

| S e l l e c k ZHONG GUO | S4676-25mg |

Gluconolactone |

90-80-2 | 98.62% | 25mg |

¥794.46 | 2023-09-15 |

D-(+)-Glucono-1,5-lactone Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Naphthalene Solvents: Cyclohexanone ; 45 °C; 16 h, 45 °C

1.2 Solvents: Acetone

1.2 Solvents: Acetone

Referencia

- δ-Galactonolactone: synthesis, isolation, and comparative structure and stability analysis of an elusive sugar derivative, European Journal of Organic Chemistry, 2004, (7), 1474-1481

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar

Referencia

- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts, Catalysis Communications, 2016, 74, 115-118

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid , Hydrogen bromide Solvents: Acetic acid ; 1 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.3 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ; 48 h, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.3 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ; 48 h, 50 °C

Referencia

- Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing, Advanced Functional Materials, 2021, 31(43),

Synthetic Routes 15

Synthetic Routes 16

Condiciones de reacción

1.1S:THF, rt; 1 h, 50°C

2.1S:DMF, 36 h, rt

3.1R:HBr, R:F3CCO2H, S:AcOH, 1 h, 0°C

3.2R:NaHCO3, S:H2O, pH 7

3.3R:Et3N, S:DMSO, 48 h, 50°C

2.1S:DMF, 36 h, rt

3.1R:HBr, R:F3CCO2H, S:AcOH, 1 h, 0°C

3.2R:NaHCO3, S:H2O, pH 7

3.3R:Et3N, S:DMSO, 48 h, 50°C

Referencia

- Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing, Advanced Functional Materials, 2021, 31(43), 2105628

Synthetic Routes 17

D-(+)-Glucono-1,5-lactone Raw materials

- D-Gluconic acid

- H-Lys(Z)-OH

- D(+)-Glucose

- D-(+)-Glucono-1,5-lactone

- Sucrose, Ultra Pure

- β-D-Glucose

- Gluconate Calcium

- D-Gluconic Acid Potassium Salt

D-(+)-Glucono-1,5-lactone Preparation Products

- Gluconic acid, γ-lactone (3158-30-3)

- alpha-D-Pyranose-form-Talose, (34685-57-9)

- D-Gluconic acid (526-95-4)

- alpha-D-Pyranose-form-Talose, (34685-56-8)

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- Glucaric acid (25525-21-7)

- b-Arabinopyranose (20242-88-0)

- L(+)-Tartaric acid (87-69-4)

- D-(+)-Glucono-1,5-lactone (90-80-2)

- D-Glucono-1,4-lactone (>85%) (1198-69-2)

- 2-hydroxyacetic acid (79-14-1)

- D-Arabinaric acid dipotassium salt (6703-05-5)

- 2-Keto-d-gluconic Acid (669-90-9)

- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)

- Arabinonic acid, g-lactone (13280-76-7)

- Arabinopyranose (89299-64-9)

- ARABIC ACID (13752-83-5)

D-(+)-Glucono-1,5-lactone Literatura relevante

-

Georgina L. Gregory,Eva M. López-Vidal,Antoine Buchard Chem. Commun. 2017 53 2198

-

Mallikharjuna Rao Lambu,Altaf Hussain,Deepak K. Sharma,Syed Khalid Yousuf,Baldev Singh,Anil. K. Tripathi,Debaraj Mukherjee RSC Adv. 2014 4 11023

-

Mark-Steven Steiner,Axel Duerkop,Otto S. Wolfbeis Chem. Soc. Rev. 2011 40 4805

-

Jianwen Hou,Runhai Chen,Jingchuan Liu,Haozheng Wang,Qiang Shi,Zhirong Xin,Shing-Chung Wong,Jinghua Yin J. Mater. Chem. B 2018 6 4792

-

Kuppan Saravanan,Palani Balaya,M. V. Reddy,B. V. R. Chowdari,Jagadese J. Vittal Energy Environ. Sci. 2010 3 457

90-80-2 (D-(+)-Glucono-1,5-lactone) Productos relacionados

- 1128-23-0(L-Gulono-1,4-lactone)

- 526-95-4(D-Gluconic acid)

- 13811-71-7(Diethyl D-(-)-Tartrate)

- 50-99-7(D(+)-Glucose)

- 87-91-2((+)-Diethyl L-tartrate)

- 87-92-3((2R,3R)-Dibutyl 2,3-dihydroxysuccinate)

- 492-61-5(β-D-Glucose)

- 2217-15-4((+)-Diisopropyl L-Tartrate)

- 7554-28-1(Diethyl D-Malate)

- 691-84-9(Diethyl L-(-)-Malate)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-80-2)D-(+)-Glucono-1,5-lactone

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe